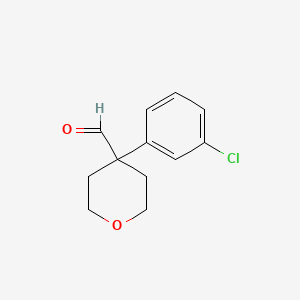
4-(3-Chlorophenyl)Oxane-4-Carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde is used in the synthesis of various heterocyclic compounds. For example, its derivatives, such as 4H-thieno[3,2-c]chromenes, are synthesized via intramolecular arylation, highlighting its role in creating complex molecular structures (Fisyuk et al., 2012).
- It is involved in molecular rearrangement processes, such as the transformation of 4‐iminomethyl‐1,2,3‐triazoles. This demonstrates its utility in dynamic chemical reactions and the synthesis of various organic compounds (L'abbé et al., 1990).
Applications in Biological and Medicinal Chemistry
- This chemical is utilized in the design and synthesis of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, demonstrating its relevance in developing antimicrobial agents (Bairagi et al., 2009).
- Its application extends to the synthesis of furano[2,3-g]indoles, showcasing its significance in the production of compounds that could potentially have biological activity (Pchalek et al., 2021).
Advanced Material Synthesis
- It plays a role in facilitating the preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, indicating its use in the synthesis of novel materials with potential applications in various technological domains (Chen et al., 2014).
- 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde derivatives are used in creating novel 4-aryl substituted thiophene derivatives, significant for their applications in organic light-emitting diode materials (Xu & Yu, 2011).
Catalysis and Chemical Reactions
- This compound is also relevant in the field of catalysis, as seen in the oxidation of alcohols using oxo-rhenium complexes, where derivatives of 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde serve as substrates or intermediates (Sousa et al., 2013).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXFYWXCMGXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654807 | |
| Record name | 4-(3-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)Oxane-4-Carbaldehyde | |
CAS RN |
902836-60-6 | |
| Record name | 4-(3-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
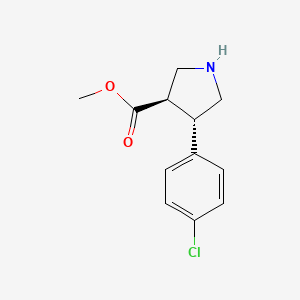
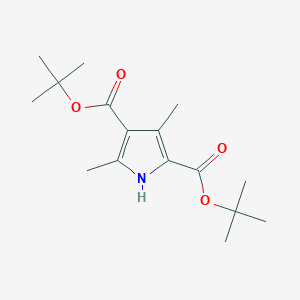
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)

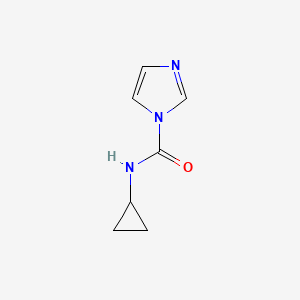
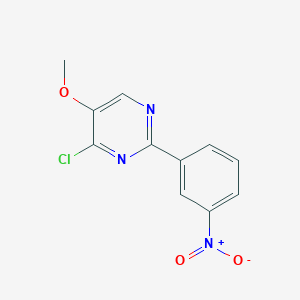



![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)